1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the chemical formula CHN. It belongs to the family of tetraazacyclododecanes, which are characterized by their cage-like structure formed by four nitrogen atoms and a twelve-membered carbon ring. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions, making it useful in fields like medical diagnostics and materials science.
The compound is classified as a tetraamine and is often utilized as a precursor for the synthesis of more complex chelating agents. Its structural features allow it to effectively coordinate with metal ions, which enhances its applicability in various scientific domains. The compound is also known under the name Cyclen and has been extensively studied for its reactivity and potential applications in drug delivery and imaging techniques.
The synthesis of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane can be achieved through several methods. One common route involves the reaction of triethylenetetramine with glyoxal under controlled conditions. The process typically includes:
Technical details regarding the synthesis highlight that maintaining specific temperatures and pH levels during the reaction is crucial for maximizing yield and purity .
The molecular structure of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane consists of a twelve-membered ring containing four nitrogen atoms positioned at equal intervals. The carbon atoms are substituted with methyl groups at positions 1, 4, 7, and 10.
This configuration contributes to its chelating properties and stability when forming complexes with metal ions .
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane can undergo various reactions typical of amines and macrocyclic compounds:
The reactivity of this compound makes it a versatile building block for synthesizing other chelators .
The mechanism by which 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane functions primarily involves its ability to coordinate with metal ions through its nitrogen atoms. When it binds to a metal ion:
This mechanism underpins its utility in medical diagnostics and therapeutic applications .
Relevant data indicates that these properties contribute significantly to its functionality in various applications .
The versatility of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane highlights its importance across multiple scientific fields .
1.1 Nomenclature and Structural Classification of Macrocyclic Polyamines1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane (systematic IUPAC name) is universally abbreviated as Me₄TACD or Me₄cyclen. It belongs to the class of tetraazamacrocycles, characterized by a 12-membered ring containing four nitrogen atoms at positions 1,4,7,10. Each nitrogen is functionalized with a methyl group (–CH₃), distinguishing it from the parent compound cyclen (1,4,7,10-tetraazacyclododecane). Its molecular formula is C₁₂H₂₈N₄ (molecular weight: 228.38 g/mol). Structurally, Me₄TACD is classified as a saturated tetraaza macrocycle with secondary amine nitrogen donors. The methyl substituents impose significant steric and electronic effects: they increase the ligands' basicity compared to unsubstituted cyclen and enforce a pre-organized "boat-like" conformation ideal for metal coordination. The four ethylene (–CH₂CH₂–) bridges between nitrogen atoms provide flexibility, allowing the macrocycle to adapt to various metal ionic radii [5] [6].
1.2 Historical Development of Tetraazacyclododecane DerivativesThe development of Me₄TACD emerged from foundational work on cyclen (H₄TACD). Initial synthetic routes for cyclen, established in the 1970s, relied on the Richman-Atkins cyclization. This method involved reacting N,N′,N′′-tris(p-tolylsulfonyl)diethylenetriamine disodium salt with tosylbis[2-(tosyloxy)ethyl]amine in DMF, yielding protected cyclen in ~80% yield, followed by detosylation using concentrated H₂SO₄ [6]. The need for ligands with enhanced metal-binding kinetics and thermodynamic stability drove N-alkylation strategies.
Me₄TACD was first synthesized in 1982 via Eschweiler-Clarke methylation of cyclen, employing formic acid and formaldehyde. This route achieved modest yields (45–55%) but faced challenges with atom economy due to requisite protection/deprotection steps [1] [6]. A more efficient synthesis emerged later, starting from dithiooxamide: bis-alkylation with bromoethane, reaction with triethylenetetramine to form a bis-amidine intermediate, and DIBALH reduction, yielding cyclen in 57% overall yield. Subsequent methylation delivered Me₄TACD [6]. This ligand gained prominence for studying oxygen activation at late transition metals (e.g., Ni, Cu) due to its redox-inertness and ability to stabilize reactive M–O₂ adducts [8]. Its utility expanded in the 2000s for stabilizing reactive main group metal complexes (e.g., Li, Mg, Al hydrides) [6].
1.3 Comparative Analysis with Analogous Macrocyclic LigandsMe₄TACD occupies a distinct niche among tetraazamacrocycles due to its N-methylation and ring size. Key comparisons include:
Table 1: Structural and Electronic Comparison of Me₄TACD with Key Macrocyclic Ligands [2] [4] [5]
Ligand | Ring Size | Nitrogen Donors | Key Features | Primary Applications |
---|---|---|---|---|
Me₄TACD | 12-membered | 4 tertiary amines | Pre-organized boat conformation; Strong σ-donor | Reactive main group complexes; O₂ activation studies |
Cyclen (H₄TACD) | 12-membered | 4 secondary amines | Hydrogen bonding capability; pH-sensitive | Radiopharmaceuticals (e.g., precursor to DOTA) |
DOTA | 12-membered | 4 tertiary amines + 4 carboxylates | Octadentate; High thermodynamic stability | MRI contrast agents; Radiometal chelation |
NOTA | 9-membered | 3 tertiary amines + 3 carboxylates | Smaller cavity; Fast kinetics | ⁶⁸Ga/⁶⁴Cu radiopharmaceuticals |
Me₄Cyclam (14-TMC) | 14-membered | 4 tertiary amines | Larger cavity; Flexible backbone | Ni/Co superoxide models; Electrochemistry |
Table 2: Synthesis Routes for Me₄TACD [6]
Route | Key Steps | Overall Yield | Advantages/Limitations |
---|---|---|---|
Traditional (Richman-Atkins) | 1. Tosyl-protected cyclen synthesis 2. Detosylation (H₂SO₄) 3. Eschweiler-Clarke methylation | ~45-55% (from cyclen) | Low atom economy; Multi-step detosylation required |
Improved | 1. S-Alkylation of dithiooxamide 2. Reaction with triethylenetetramine → bis-amidine 3. DIBALH reduction → Cyclen 4. Eschweiler-Clarke methylation | ~57% (cyclen) → High yield Me₄TACD | Higher overall efficiency; Avoids tosylation steps |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7